molecular formula C5H7N3S B12582582 1H-Imidazole-1-ethanethioamide CAS No. 648427-45-6

1H-Imidazole-1-ethanethioamide

Cat. No.: B12582582
CAS No.: 648427-45-6
M. Wt: 141.20 g/mol
InChI Key: JJVGMDHGOBFPSO-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanethioamide is a heterocyclic compound that features an imidazole ring fused with an ethanethioamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanethioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a thiol in the presence of a base, leading to the formation of the imidazole ring and the incorporation of the ethanethioamide group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the cost of production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanethioamide group to an ethanethiol group.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-1-ethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ethanethioamide group can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions.

Comparison with Similar Compounds

    1H-Imidazole-1-ethanol: Similar structure but with an ethanol group instead of ethanethioamide.

    1H-Imidazole-1-acetamide: Features an acetamide group instead of ethanethioamide.

    1H-Imidazole-1-thiol: Contains a thiol group instead of ethanethioamide.

Uniqueness: 1H-Imidazole-1-ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

648427-45-6

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

2-imidazol-1-ylethanethioamide

InChI

InChI=1S/C5H7N3S/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9)

InChI Key

JJVGMDHGOBFPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(=S)N

Origin of Product

United States

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